Lutetium(3+) acetate

Thermal Analysis Precursor Chemistry Nanoparticle Synthesis

Sourcing a reliable high-purity lutetium precursor with predictable thermal decomposition behavior remains a challenge for materials scientists. Lutetium(3+) acetate (99.9% trace metals basis) addresses this by offering superior water solubility and acetate-citrate gel compatibility-enabling homogeneous gel formation for combustion synthesis of Lu₄Hf₃O₁₂ scintillator phosphors, surfactant-free aqueous synthesis of Eu:LuPO₄ nanophosphors, and clean thermal conversion to LuF₃ or LuPO₄ with minimal contamination. Each lot is assayed for trace metal content to ensure batch-to-batch consistency in optical and structural performance.

Molecular Formula C2H4LuO2
Molecular Weight 235.02 g/mol
CAS No. 18779-08-3
Cat. No. B099331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(3+) acetate
CAS18779-08-3
Molecular FormulaC2H4LuO2
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESCC(=O)O.[Lu]
InChIInChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyWXHWNEZDKCJUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lutetium(3+) Acetate Procurement Guide


Lutetium(3+) acetate (Lu(CH3COO)3·xH2O) is a water-soluble, hygroscopic salt of the heavy lanthanide lutetium, typically supplied as a white crystalline powder or crystals. It is valued as a high-purity precursor for synthesizing lutetium-containing functional materials, including scintillators, phosphors, and laser crystals, due to its solubility in water and polar solvents [1]. The compound exhibits a distorted octahedral coordination geometry in its hydrated state and decomposes to lutetium oxide upon heating [2].

1 Water-soluble precursor for solution-based and polar-solvent synthesis
2 Compatible with gel-combustion, aqueous precipitation, and polyol routes
3 Decomposes to lutetium oxide; suitable for scintillator and phosphor fabrication

Why Lutetium Acetate Cannot Be Substituted


Interchanging lutetium salts is not straightforward due to differences in thermal decomposition pathways, coordination behavior, and compatibility with specific synthesis protocols. For example, while lutetium nitrate is a common precursor, its thermal decomposition involves a complex dehydration and condensation process to form a hexamer, which can differ significantly from the decomposition of acetate [1]. Similarly, acetates can be favored over nitrates in sol-gel processes for thin-film deposition due to better compatibility for producing uniform layers . Therefore, the choice of precursor directly impacts material purity, morphology, and performance in applications ranging from scintillator production to biomedical nanoparticles.

Alternative Lutetium nitrate
Decomposition forms a hexameric intermediate; thermal pathway and resulting oxide morphology may shift away from acetate-derived materials.
Alternative Lutetium oxide / fluoride
Water-insoluble; cannot be used for direct aqueous nanoparticle synthesis without surfactants or harsh conditions.

Lutetium Acetate Differentiation Evidence


Thermal Decomposition: Acetate vs. Nitrate

Lutetium(3+) acetate decomposes via a multi-step pathway, losing water of hydration by 60°C and exhibiting a reversible phase transition between 245-255°C (ΔH=8.62 kJ/mol) before final decomposition to oxide above 600°C [1][2]. In contrast, lutetium nitrate trihydrate undergoes dehydration and condensation into a hexameric intermediate (Lu6N18O54·6H2O) with a distinct thermal profile [3]. This difference in decomposition mechanism is critical for processes like solution combustion synthesis, where the exothermicity of acetate combustion yields nanomaterials with different characteristics than nitrate-derived routes [4].

Thermal Decomposition
Cross-study comparable
Target: Acetate
Dehydrates at 60°C, reversible transition 245-255°C (ΔH 8.62 kJ/mol), decomposes to oxide >600°C; no multinuclear intermediate.
Comparator: Nitrate
Condenses to hexameric Lu6N18O54·6H2O intermediate; distinct thermal profile.
Decomposition pathway directly influences oxide phase purity and crystallite morphology.
TGA/DSC under inert atmosphere; thermography for nitrate.
Thermal Analysis Precursor Chemistry Nanoparticle Synthesis

Aqueous Synthesis of LuPO4 Nanoparticles

Lutetium(3+) acetate's high water solubility enables surfactant-free, aqueous synthesis of uniform Eu:LuPO4 nanophosphors. A study demonstrated the formation of uniform, ovoid Eu-doped LuPO4 fluorescent nanoparticles (85 nm × 40 nm) by aging a solution of lutetium acetate, europium acetate, and phosphoric acid at 180°C for 30 minutes [1]. The use of lutetium acetate as a precursor was essential for achieving stable colloidal suspensions in aqueous media, a feat that would be challenging with poorly soluble lutetium oxide or fluoride precursors [1].

Aqueous LuPO4 Synthesis
Class-level inference
Uniform Eu:LuPO4 nanophosphors (85 nm × 40 nm) obtained by aging acetate/H3PO4 solution at 180°C for 30 min.
Supports surfactant-free colloidal formulation and functionalization for biomedical imaging probes.
Colloidal stability >15 days in biological buffers after polyacrylic acid coating.
Nanophosphors Colloidal Synthesis Biomedical Imaging

Crystal Structure: Lu vs. Ho Acetate

Anhydrous lutetium(3+) acetate crystallizes in an orthorhombic chain structure (space group Ccm21) with a 7-coordinate Lu³⁺ ion, a feature dictated by the small ionic radius of Lu³⁺ due to lanthanide contraction [1]. In contrast, the lighter lanthanide homologue holmium(III) acetate (Ho³⁺, larger ionic radius) adopts a monoclinic structure (space group C2/c) with an 8-coordinate metal center [1]. This structural variation can influence the coordination chemistry in mixed-metal precursor solutions or when designing metal-organic frameworks (MOFs).

Crystal Structure
Head-to-head
Lu acetate
Orthorhombic, space group Ccm21, 7-coordinate Lu³⁺.
Ho acetate
Monoclinic, space group C2/c, 8-coordinate Ho³⁺.
Coordination number and crystal system differences can influence heterometallic precursor design.
Anhydrous single-crystal XRD; lanthanide contraction effect.
Crystal Engineering Coordination Chemistry Material Design

Lutetium Acetate Application Scenarios


Lu4Hf3O12 Scintillator Powder Synthesis

Lutetium(3+) acetate is a key precursor for producing lutetium hafnate (Lu4Hf3O12) phosphor powders using an acetate-citrate gel combustion method [1]. The acetate's high solubility and combustion properties, distinct from nitrates, facilitate the formation of a homogeneous gel. Subsequent combustion yields nanosized powders with optical properties suitable for scintillator applications, such as those in PET scanners [1].

Aqueous Fabrication of Luminescent LuPO4

The high water solubility of lutetium(3+) acetate allows for a straightforward, surfactant-free synthesis of uniform Eu:LuPO4 nanophosphors directly in aqueous or polyol media [2]. This method produces stable, luminescent nanoparticles that can be easily functionalized with polyacrylic acid, achieving prolonged colloidal stability in biological buffers (>15 days) [2]. This property makes the acetate route ideal for creating targeted probes for biomedical imaging and therapy.

Ultra-High-Purity Precursor for LuF3 and LuPO4

Lutetium(3+) acetate, available at 99.9% purity or higher, is an ideal starting material for synthesizing lutetium fluoride (LuF3) for optical coatings and lutetium phosphate (LuPO4) for neutron detectors [3]. Its solubility and the ability to easily remove the acetate counterion during thermal processing allow for the production of these technologically critical materials with minimal contamination, ensuring optimal performance in their respective applications [3].

Lutetium Coordination Compounds with Controlled Nuclearity

The defined coordination geometry and chain structure of anhydrous lutetium acetate, as established by single-crystal X-ray diffraction, provide a predictable building block for constructing more complex heterometallic coordination polymers or molecular precursors [4]. This structural knowledge is valuable for chemists aiming to design materials with specific luminescent, magnetic, or catalytic properties at the molecular level.

Application
Selection Property
Validation Focus
Lu4Hf3O12 scintillator powder synthesis
Acetate-citrate gel combustion compatibility
Phase purity and optical performance of nanosized phosphor powders
Aqueous luminescent LuPO4 nanophosphors
High water solubility for surfactant-free synthesis
Colloidal stability, functionalization, and luminescence in biological buffers
High-purity LuF3/LuPO4 precursor
High-purity acetate precursor grade
Minimal metal contamination for optical coatings and neutron detectors
Heterometallic coordination compounds
Defined orthorhombic chain structure with 7-coordinate Lu
Structural predictability for designing MOFs or molecular precursors
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